Cas no 343604-24-0 (4'-(trifluoromethyl)-1,1'-biphenyl-3-carbaldehyde)

4'-(trifluoromethyl)-1,1'-biphenyl-3-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 4'-Trifluoromethyl-biphenyl-3-carbaldehyde
- 4-Trifluoromethylbiphenyl-3-Carbaldehyde
- 4'-(Trifluoromethyl)biphenyl-3-carboxaldehyde
- [1,1'-Biphenyl]-3-carboxaldehyde,4'-(trifluoromethyl)-
- 3-[4-(trifluoromethyl)phenyl]benzaldehyde
- 4'-Trifluoromethylbiphenyl-3-carbaldehyde
- 2-(4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)acetaldehyde
- 3-(4-trifluoromethyl-phenyl)-benzaldehyde
- 4'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde
- 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde
- 4′-(Trifluoromethyl)biphenyl-3-carboxaldehyde
- 4'-trifluoromethylbiphenyl-3-carboxaldehyde
- 4'-(Trifluoromethyl)biphenyl-3-carbaldehyde
- 4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxaldehyde
- PubChem9324
- [1,1'-Biphenyl]-3-carboxaldehyde, 4'-(trifluoromethyl)
- 4'-(trifluoromethyl)-1,1'-biphenyl-3-carbaldehyde
-
- MDL: MFCD01631879
- インチ: 1S/C14H9F3O/c15-14(16,17)13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-18/h1-9H
- InChIKey: JLQBHCYLEQJWCE-UHFFFAOYSA-N
- ほほえんだ: FC(C1C([H])=C([H])C(=C([H])C=1[H])C1=C([H])C([H])=C([H])C(C([H])=O)=C1[H])(F)F
計算された属性
- せいみつぶんしりょう: 250.06100
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 279
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 17.1
じっけんとくせい
- 色と性状: White to Yellow Solid
- ふってん: 106 °C/1.07 mmHg
- PSA: 17.07000
- LogP: 4.18490
4'-(trifluoromethyl)-1,1'-biphenyl-3-carbaldehyde セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302;H317;H319
- 警告文: P280;P305+P351+P338
- 危険カテゴリコード: 43
- セキュリティの説明: 36/37
-
危険物標識:
- ちょぞうじょうけん:2-8 °C
4'-(trifluoromethyl)-1,1'-biphenyl-3-carbaldehyde 税関データ
- 税関コード:2913000090
- 税関データ:
中国税関コード:
2913000090概要:
29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%
4'-(trifluoromethyl)-1,1'-biphenyl-3-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2167-3926-10g |
4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde |
343604-24-0 | 95% | 10g |
$345.0 | 2023-09-06 | |
Chemenu | CM192897-25g |
4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde |
343604-24-0 | 95+% | 25g |
$398 | 2022-06-11 | |
TRC | T797290-10mg |
4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde |
343604-24-0 | 10mg |
$ 50.00 | 2022-06-02 | ||
AstaTech | AR1667-5/G |
3-[4-(TRIFLUOROMETHYL)PHENYL]BENZALDEHYDE |
343604-24-0 | 95% | 5g |
$175 | 2023-09-16 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T32130-1g |
4-(Trifluoromethyl)-[1,1-biphenyl]-3-carbaldehyde |
343604-24-0 | 97% | 1g |
¥117.0 | 2023-09-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1068695-25g |
4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde |
343604-24-0 | 98% | 25g |
¥1509.00 | 2024-05-17 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T32130-250mg |
4-(Trifluoromethyl)-[1,1-biphenyl]-3-carbaldehyde |
343604-24-0 | 97% | 250mg |
¥43.0 | 2023-09-06 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XZ247-1g |
4'-(trifluoromethyl)-1,1'-biphenyl-3-carbaldehyde |
343604-24-0 | 97% | 1g |
277.0CNY | 2021-07-14 | |
Apollo Scientific | PC11174-250mg |
4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carboxaldehyde |
343604-24-0 | 250mg |
£15.00 | 2025-02-19 | ||
eNovation Chemicals LLC | D505974-5g |
4'-TrifluoroMethyl-biphenyl-3-carbaldehyde |
343604-24-0 | 97% | 5g |
$180 | 2024-05-24 |
4'-(trifluoromethyl)-1,1'-biphenyl-3-carbaldehyde 関連文献
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
4'-(trifluoromethyl)-1,1'-biphenyl-3-carbaldehydeに関する追加情報
4'-(Trifluoromethyl)-1,1'-biphenyl-3-carbaldehyde (CAS No. 343604-24-0)
4'-(Trifluoromethyl)-1,1'-biphenyl-3-carbaldehyde, also known by its CAS number 343604-24-0, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound belongs to the class of aromatic aldehydes, characterized by its unique biphenyl structure and the presence of a trifluoromethyl group at the 4' position. The compound's structure is defined by two phenyl rings connected by a single bond (biphenyl system), with a carbaldehyde group (-CHO) at the 3-position of one ring and a trifluoromethyl (-CF₃) substituent at the 4-position of the other ring.
The synthesis of 4'-(Trifluoromethyl)-1,1'-biphenyl-3-carbaldehyde typically involves multi-step organic reactions, often starting from aromatic precursors. The introduction of the trifluoromethyl group is achieved through electrophilic substitution reactions, while the carbaldehyde group is introduced via oxidation or direct alkylation methods. Recent advancements in catalytic systems and reaction conditions have significantly improved the yield and purity of this compound, making it more accessible for research and industrial applications.
One of the most notable features of this compound is its electronic properties, which are heavily influenced by the electron-withdrawing trifluoromethyl group. This substituent not only stabilizes the molecule but also enhances its reactivity in certain chemical transformations. For instance, studies have shown that 4'-(Trifluoromethyl)-1,1'-biphenyl-3-carbaldehyde exhibits excellent catalytic activity in cross-coupling reactions, particularly in the presence of palladium catalysts. This makes it a valuable precursor in the synthesis of complex organic molecules and materials with tailored electronic properties.
In terms of biological applications, recent research has explored the potential of this compound as a building block for drug discovery. Its unique structure allows for interactions with various biological targets, including enzymes and receptors. For example, derivatives of this compound have been investigated for their anti-inflammatory and antioxidant properties, suggesting potential applications in pharmaceuticals and nutraceuticals.
The physical properties of 4'-(Trifluoromethyl)-1,1'-biphenyl-3-carbaldehyde are also worth noting. It has a melting point of approximately 95°C and is sparingly soluble in water but highly soluble in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for use in various organic synthesis protocols where precise control over solubility and reactivity is essential.
From an environmental perspective, studies have been conducted to assess the biodegradation potential of this compound. Results indicate that under aerobic conditions, it undergoes slow degradation due to its stable aromatic structure. However, its environmental impact remains minimal when handled according to standard industrial practices.
In conclusion, 4'-(Trifluoromethyl)-1,1'-biphenyl-3-carbaldehyde (CAS No. 343604-24-0) is a versatile compound with a wide range of applications across chemistry and materials science. Its unique structure, combined with recent advancements in synthetic methods and catalysis, positions it as an important tool for researchers and industry professionals alike. As ongoing studies continue to uncover new applications and optimize its use, this compound is poised to play an increasingly significant role in both academic research and industrial production.
343604-24-0 (4'-(trifluoromethyl)-1,1'-biphenyl-3-carbaldehyde) 関連製品
- 455-19-6(4-(Trifluoromethyl)benzaldehyde)
- 454-89-7(3-(Trifluoromethyl)benzaldehyde)
- 401-95-6(3,5-Bis(trifluoromethyl)benzaldehyde)
- 100036-64-4(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde)
- 126091-24-5(3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde)
- 1211535-98-6(6-(2,2,2-TRIFLUOROACETYL)NICOTINIC ACID)
- 2227810-92-4((2R)-2-(4-methoxy-3-nitrophenyl)oxirane)
- 1797214-72-2(Cyclopropanecarboxamide, N-[1-(tetrahydro-3-furanyl)-1H-pyrazol-4-yl]-)
- 2228157-13-7(1-(4-methylnaphthalen-1-yl)cyclopentylmethanamine)
- 2229393-27-3(1-(5-bromopyrimidin-2-yl)-2,2-difluoroethan-1-one)
